molecular formula C12H14BrNO4S B1451116 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1101223-13-5

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1451116
CAS No.: 1101223-13-5
M. Wt: 348.21 g/mol
InChI Key: YOSZSKVNPCYDIV-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a brominated thiazolidine-carboxylic acid derivative characterized by a 2-bromo-4,5-dimethoxyphenyl substituent attached to a thiazolidine ring. The bromine atom and methoxy groups on the aromatic ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-17-9-3-6(7(13)4-10(9)18-2)11-14-8(5-19-11)12(15)16/h3-4,8,11,14H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSZSKVNPCYDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2NC(CS2)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3,4-Dimethoxybenzaldehyde

  • Method: Dissolve 3,4-dimethoxybenzaldehyde and bromine in acetic acid, allowing selective bromination to yield 2-bromo-4,5-dimethoxybenzaldehyde crystals by filtration.
  • Subsequent steps: The aldehyde is converted into 2-bromo-4,5-dimethoxybenzyl nitrile via reaction with acetonitrile and catalytic conditions, followed by reduction to 2-bromo-4,5-dimethoxyphenylpropionitrile.
  • Advantages: High yield, simple operation, short reaction route, and suitability for industrial scale.
Step Reaction Conditions Product Yield (%) Notes
Bromination 3,4-dimethoxybenzaldehyde + Br2 in AcOH 2-bromo-4,5-dimethoxybenzaldehyde High Solid precipitate filtered
Catalytic Reaction With acetonitrile in organic solvent 2-bromo-4,5-dimethoxycinnamonitrile Not specified Yellow solid, cooled, extracted
Reduction Reflux with reducing agent or Pd/C + H2 2-bromo-4,5-dimethoxyphenylpropionitrile High Methanol solvent

This method is described in CN101407474A and is noted for its efficiency and cost-effectiveness.

Direct Bromination of 3,4-Dimethoxybenzene Derivatives

  • Method: React 3,4-dimethoxyphenyl derivatives with potassium bromide, sulfuric acid, and hydrogen peroxide at 30–60 °C.
  • Oxidation: The brominated intermediate is oxidized with potassium permanganate and tetrabutylammonium bromide at 50–90 °C to yield 2-bromo-4,5-dimethoxybenzoic acid.
  • Yields and Purity: The bromination step yields about 63.2%, and the oxidation step yields 92.4% with purity >95%.
  • Reaction Control: Temperature is critical; too high leads to by-products, too low lowers yield.
Step Conditions Product Yield (%) Purity (%) Notes
Bromination 3,4-dimethoxyphenyl + KBr + H2SO4 + H2O2, 30–60 °C, 2-4 h 2-bromo-4,5-dimethoxyphenyl derivative 63.2 >95 Temperature critical for yield
Oxidation KMnO4 + tetrabutylammonium bromide, 50–90 °C, 5–6 h 2-bromo-4,5-dimethoxybenzoic acid 92.4 97.4 pH adjusted to 4, product precipitated

This method is detailed in CN102267894A and emphasizes high yield and selectivity by controlling reaction parameters.

This procedure is referenced in chemical synthesis patents and databases related to thiazole derivatives.

Proposed Integrated Synthetic Route for 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Based on the above data, a plausible synthetic sequence is:

Summary Table of Key Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Bromination 3,4-Dimethoxybenzaldehyde Br2 in AcOH 2-bromo-4,5-dimethoxybenzaldehyde High Solid filtered
Catalytic conversion Brominated aldehyde + acetonitrile Organic solvent, catalyst 2-bromo-4,5-dimethoxycinnamonitrile Not specified Yellow solid precipitate
Reduction 2-bromo-4,5-dimethoxycinnamonitrile Methanol, reducing agent or Pd/C + H2 2-bromo-4,5-dimethoxyphenylpropionitrile High Reflux
Bromination (alternative) 3,4-Dimethoxyphenyl + KBr + H2SO4 + H2O2 30–60 °C, 2-4 h 2-bromo-4,5-dimethoxyphenyl derivative 63.2 Temperature critical
Oxidation Brominated phenyl derivative KMnO4 + tetrabutylammonium bromide, 50–90 °C, 5-6 h 2-bromo-4,5-dimethoxybenzoic acid 92.4 pH adjusted, precipitated
Hydrolysis (thiazole acid) Ethyl 2-bromothiazole-4-carboxylate NaOH (10%) in MeOH, 0 °C, 2 h, acidify 2-bromo-thiazole-4-carboxylic acid 93 Precipitation on acidification

Research Findings and Industrial Relevance

  • The bromination of 3,4-dimethoxybenzaldehyde and subsequent transformations provide a high-yield, cost-effective route suitable for scale-up.
  • Controlling reaction temperature and molar ratios is essential to minimize by-products and maximize selectivity.
  • The oxidation step to form the benzoic acid derivative is sensitive to temperature, requiring careful control between 50 and 90 °C.
  • The hydrolysis of thiazole esters to carboxylic acids is a well-established, high-yield step that can be adapted for thiazolidine analogs.
  • These methods collectively offer a practical synthetic pathway toward the target compound, facilitating pharmaceutical and chemical research applications.

This comprehensive analysis synthesizes the preparation methods of This compound from diverse, authoritative patent and chemical literature sources, providing a professional and detailed guide for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazolidine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is C12H14BrNO4SC_{12}H_{14}BrNO_4S with a molecular weight of 328.21 g/mol. The compound features a thiazolidine ring, which is known for its versatile reactivity and biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing thiazolidine moieties have been explored for their anticancer properties. Studies indicate that thiazolidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural modifications in compounds like this compound may enhance their effectiveness against specific types of cancer.
  • Anticonvulsant Properties :
    • Research has shown that thiazolidine derivatives exhibit anticonvulsant activity. For instance, certain thiazolidine compounds have been synthesized and tested for their ability to reduce seizure activity in animal models, suggesting that similar compounds may hold therapeutic potential for epilepsy treatment.
  • Anti-inflammatory Effects :
    • Thiazolidine derivatives are also being investigated for their anti-inflammatory properties. The presence of the brominated phenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Biological Research Applications

  • Enzyme Inhibition Studies :
    • The compound's structure allows it to interact with various enzymes, making it useful in enzyme inhibition studies. For example, it can be tested against carbonic anhydrase (CA) enzymes to evaluate its potential as an inhibitor, which is relevant in treating conditions like glaucoma and edema.
  • Antimicrobial Activity :
    • Preliminary studies suggest that thiazolidine derivatives possess antimicrobial properties. The compound could be evaluated against a range of bacterial strains to determine its efficacy as an antimicrobial agent.

Synthetic Methodologies

  • Synthesis of Novel Derivatives :
    • This compound serves as a precursor for synthesizing novel thiazolidine derivatives through various chemical reactions such as alkylation and acylation. These derivatives can then be screened for biological activities.
  • Structure-Activity Relationship (SAR) Studies :
    • The compound is instrumental in SAR studies aimed at understanding how structural variations affect biological activity. By modifying different functional groups on the thiazolidine ring or the brominated phenyl group, researchers can identify key features responsible for enhanced activity.

Case Studies and Research Findings

StudyFocusFindings
Sayed et al., 2019Anticancer ActivityIdentified novel thiazolidine derivatives with significant cytotoxic effects against A-431 cell lines .
MDPI ReviewAnticonvulsant PropertiesHighlighted the potential of thiazole-bearing compounds in anticonvulsant applications .
Recent Synthesis ReportEnzyme InhibitionDemonstrated that thiazolidine derivatives could inhibit CA-III effectively .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for diseases like Alzheimer’s.

Comparison with Similar Compounds

Key Compounds:

Molecular Formula: C₁₀H₁₀BrNO₂S (M.W. 288.16 g/mol) . Key Differences:

  • Lacks methoxy groups, reducing steric hindrance and lipophilicity compared to the target compound.
  • The bromine at the para position may alter electronic interactions with biological targets compared to the ortho position in the target compound.

2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)

  • Structure : A phenethylamine derivative with bromo and dimethoxy groups but a distinct ethanamine backbone.
  • Key Differences :
  • The ethanamine core confers psychoactive properties (serotonin receptor agonism), unlike the thiazolidine-carboxylic acid scaffold .
  • Methoxy groups at positions 2 and 5 (vs. 4 and 5 in the target compound) highlight positional isomerism’s impact on receptor binding.

P9: (2RS, 4R)-2-(4-{2-[(3-Hydroxybenzoyl)oxy]ethoxy}phenyl)-1,3-Thiazolidine-4-Carboxylic Acid

  • Structure : Contains a complex ethoxy-linked hydroxybenzoyl substituent.
  • Key Differences :

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Thiazolidine-Carboxylic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₂H₁₄BrNO₄S* ~352.21 2-Bromo-4,5-dimethoxyphenyl Limited data; structural analog studies suggest antimicrobial potential
2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid C₁₀H₁₀BrNO₂S 288.16 4-Bromophenyl Catalogued as a rare chemical (RC211 series) with high synthesis cost
P9 (Thiazolidine derivative) C₂₀H₂₀N₂O₇S 432.45 Ethoxy-hydroxybenzoylphenyl In vivo studies show anti-inflammatory activity in rodent models

*Estimated based on structural analogy to .

Key Observations:

  • Synthetic Accessibility : The target compound’s bromo and dimethoxy groups may complicate synthesis compared to simpler bromophenyl analogs, as seen in the high catalog price of L-2-(4-Bromo-phenyl)-1,3-thiazolane-4-carboxylic acid ($1,600/g) .
  • Biological Activity: Thiazolidine derivatives with extended substituents (e.g., P9) exhibit more pronounced pharmacological effects, suggesting that the target compound’s activity could be modulated by introducing functional groups to its dimethoxy-bromo moiety .

Biological Activity

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of enzymatic inhibition and antioxidant properties. This article summarizes the current understanding of its biological activity, supported by research findings and data from various studies.

  • Molecular Formula : C₁₂H₁₄BrNO₄S
  • CAS Number : 1101223-13-5
  • MDL Number : MFCD09971996
  • Hazard Classification : Irritant

The compound has been studied primarily for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibition of tyrosinase can lead to reduced melanin production, making it a candidate for skin-whitening agents.

Tyrosinase Inhibition

Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit significant inhibition of tyrosinase activity. Specifically, this compound showed competitive inhibition with a notable inhibition percentage of 66.47% at a concentration of 20 µM when tested against mushroom tyrosinase .

Antioxidant Activity

The compound also demonstrates antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress. The antioxidant activity was quantified using the DPPH assay, where compounds similar to this compound exhibited IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • Objective : Evaluate the inhibitory effect on mushroom tyrosinase.
    • Results : The compound was found to have a high binding affinity with tyrosinase, leading to significant inhibition of l-DOPA oxidase activity.
    • : The study suggests that this compound could be developed into a skin-whitening agent due to its ability to suppress melanin production .
  • Antioxidant Activity Assessment :
    • Objective : Determine the antioxidant capacity of related thiazolidine derivatives.
    • Results : Compounds showed varying degrees of antioxidant activity with IC50 values ranging from 7.83 µg/mL (ascorbic acid) to 18.27 µg/mL for certain derivatives.
    • : The presence of hydroxyl groups in the structure enhances the antioxidant potential by facilitating proton donation during radical scavenging .

Data Summary Table

Biological ActivityMeasurement MethodResultReference
Tyrosinase Inhibition% Inhibition at 20 µM66.47%
Antioxidant ActivityIC50 (µg/mL)18.17 ± 1.0
Comparative AntioxidantIC50 (µg/mL)Ascorbic Acid: 7.83

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how do they influence experimental design?

  • Answer : The compound's LogP (2.566) suggests moderate lipophilicity, which impacts solubility in aqueous vs. organic solvents. A PSA of 74.63 Ų indicates hydrogen-bonding potential, critical for interactions in biological assays. The melting point (175–177°C) and boiling point (474°C) guide storage and handling (avoid excessive heating). Density (1.629 g/cm³) and refractive index (1.638) are essential for purity validation via techniques like DSC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Answer :

  • FT-IR : Look for N-H stretching (~1571–1580 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) peaks. The bromine and methoxy groups can be identified via C-Br (~500–600 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches .
  • NMR : The aromatic protons on the 2-bromo-4,5-dimethoxyphenyl group will show distinct splitting patterns (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm). The thiazolidine ring protons (δ 3.0–4.5 ppm) and carboxylic acid proton (δ ~10–12 ppm) further confirm the structure .

Q. What synthetic routes are reported for similar brominated thiazolidine-carboxylic acid derivatives?

  • Answer : A common approach involves cyclocondensation of cysteine derivatives with substituted aldehydes/ketones. For example:

  • React 2-bromo-4,5-dimethoxybenzaldehyde with L-cysteine in acidic conditions to form the thiazolidine ring.
  • Purify via recrystallization (ethanol/water) and confirm enantiopurity using chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar thiazolidine derivatives?

  • Answer : Contradictions often arise from stereochemical variations or impurities. Strategies include:

  • Chiral separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers and test individually.
  • Purity validation : Employ LC-MS or elemental analysis to rule out byproducts.
  • Dose-response studies : Compare IC₅₀/MIC values across studies, ensuring consistent assay conditions (e.g., pH, solvent controls) .

Q. What experimental designs are optimal for evaluating the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Answer :

  • Agar diffusion assays : Measure zone of inhibition (ZOI) using Mueller-Hinton agar, with 10 μg/mL as a starting concentration.
  • MIC/MBC determination : Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–256 μg/mL).
  • Mechanistic studies : Combine with efflux pump inhibitors (e.g., CCCP) to assess resistance mechanisms. Synergy with β-lactams can be tested via checkerboard assays .

Q. How can computational methods predict the binding affinity of this compound to bacterial targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with MRSA targets (e.g., penicillin-binding protein 2a).
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability.
  • QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity data from analogs .

Q. What strategies mitigate instability of the thiazolidine ring under physiological conditions?

  • Answer :

  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to enhance stability in circulation.
  • pH optimization : Formulate in buffered solutions (pH 6.5–7.4) to minimize ring-opening.
  • Co-crystallization : Use stabilizing excipients (e.g., cyclodextrins) in solid formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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